molecular formula C10H9NO3S B3329480 Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 59958-28-0

Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B3329480
CAS No.: 59958-28-0
M. Wt: 223.25 g/mol
InChI Key: DGRIMYRECWHQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound belonging to the thieno-pyrrole family. This compound is characterized by its fused heterocyclic structure, which includes a thiophene ring and a pyrrole ring. Due to its unique structural features, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the following steps:

  • Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the cyclization of a suitable precursor, such as a β-ketoester, under acidic or basic conditions.

  • Introduction of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving a sulfur-containing reagent.

  • Formylation: The formyl group is introduced using formylation reagents like formic acid or formylating agents such as Vilsmeier-Haack reagent.

  • Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in alcohols.

  • Substitution: Substitution reactions can occur at various positions on the thiophene and pyrrole rings, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Derivatives with different functional groups introduced at specific positions on the rings.

Scientific Research Applications

Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the development of materials for optoelectronics and other advanced technologies.

Mechanism of Action

The mechanism by which Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to its specific structural features. Similar compounds include:

  • Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: Lacks the formyl group.

  • 3-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Contains a carboxylic acid group instead of an ester.

  • Ethyl 3-formyl-4H-pyrrole-5-carboxylate: Lacks the thiophene ring.

These compounds differ in their functional groups and heterocyclic structures, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-14-10(13)7-3-8-9(11-7)6(4-12)5-15-8/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRIMYRECWHQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CS2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 3
Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 5
Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.